Methyl 2-(2H-tetrazol-2-yl)propanoate
Description
Methyl 2-(2H-tetrazol-2-yl)propanoate is an ester derivative featuring a tetrazole ring substituted at the 2-position (2H-tautomer). The tetrazole moiety is a five-membered aromatic heterocycle containing four nitrogen atoms, known for its high stability, metabolic resistance, and applications in coordination chemistry and medicinal chemistry .
Properties
CAS No. |
103557-30-8 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-(tetrazol-2-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-7-3-6-8-9/h3-4H,1-2H3 |
InChI Key |
JGNXDBJBTQJZOW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1N=CN=N1 |
Canonical SMILES |
CC(C(=O)OC)N1N=CN=N1 |
Synonyms |
2H-Tetrazole-2-aceticacid,alpha-methyl-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to Methyl 2-(2H-tetrazol-2-yl)propanoate:
Key Differences and Implications
- Tetrazole Tautomerism: The 2H-tetrazole isomer in this compound differs from the 1H-tautomer in 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid.
- Ester vs. Carboxylic Acid: The ester group in this compound increases lipophilicity compared to carboxylic acid derivatives, which may enhance its utility in hydrophobic environments (e.g., lipid membranes or polymer matrices) .
- Pyrazole vs. Tetrazole: Pyrazole derivatives like 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid lack the nitrogen density of tetrazoles, reducing their ability to form stable metal complexes or act as bioisosteres for carboxylic acids .
Stability and Reactivity
- Tetrazole-containing compounds exhibit superior metabolic stability compared to pyrazoles due to their aromaticity and resistance to enzymatic degradation .
- The epoxide group in Benzyl 2-methyl-3-(oxiran-2-yl)propanoate introduces high reactivity for ring-opening reactions, a feature absent in tetrazole derivatives .
Research Findings and Data
Crystallographic Insights
- 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate forms a dihedral angle of 63.24° between the tetrazole and benzene rings, stabilized by intramolecular hydrogen bonds . Similar steric and electronic effects likely influence the crystal packing of this compound, though experimental data are lacking.
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